molecular formula C12H17NO B13527986 (1-(3-Methoxybenzyl)cyclopropyl)methanamine

(1-(3-Methoxybenzyl)cyclopropyl)methanamine

Cat. No.: B13527986
M. Wt: 191.27 g/mol
InChI Key: MTTVUPZXRMXLLI-UHFFFAOYSA-N
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Description

(1-(3-Methoxybenzyl)cyclopropyl)methanamine: is an organic compound with the molecular formula C12H17NO It is a cyclopropyl derivative, characterized by the presence of a methoxybenzyl group attached to the cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3-Methoxybenzyl)cyclopropyl)methanamine typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the cyclopropylamine.

    Final Product Formation: The final step involves the purification and isolation of this compound through techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Controlled Reaction Temperatures: Maintaining specific temperatures to optimize reaction rates and minimize side reactions.

    Use of Catalysts: Employing catalysts to enhance reaction efficiency and selectivity.

    Purification Techniques: Utilizing advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(1-(3-Methoxybenzyl)cyclopropyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution Reagents: Halides, alkylating agents, and other nucleophiles or electrophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield ketones, aldehydes, or carboxylic acids.

    Reduction: Can produce primary or secondary amines.

    Substitution: Results in the formation of various substituted derivatives.

Scientific Research Applications

(1-(3-Methoxybenzyl)cyclopropyl)methanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-(3-Methoxybenzyl)cyclopropyl)methanamine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound may exert its effects through:

    Binding to Receptors: Interacting with specific receptors to modulate their activity.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in various biochemical pathways.

    Signal Transduction Pathways: Affecting signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (1-(3-Methoxybenzyl)cyclopropyl)methanol: A similar compound with a hydroxyl group instead of an amine group.

    (1-(3-Methoxybenzyl)cyclopropyl)amine: A related compound with a different substitution pattern on the cyclopropyl ring.

Uniqueness

(1-(3-Methoxybenzyl)cyclopropyl)methanamine is unique due to its specific combination of a methoxybenzyl group and a cyclopropyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

[1-[(3-methoxyphenyl)methyl]cyclopropyl]methanamine

InChI

InChI=1S/C12H17NO/c1-14-11-4-2-3-10(7-11)8-12(9-13)5-6-12/h2-4,7H,5-6,8-9,13H2,1H3

InChI Key

MTTVUPZXRMXLLI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC2(CC2)CN

Origin of Product

United States

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